N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a methoxyphenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-5-4-6-20(13-17)26(30)28(22-9-11-23(31-3)12-10-22)16-21-15-19-8-7-18(2)14-24(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLBXLQFWHLWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization of the Quinoline: The 2-hydroxy and 7-methyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Coupling with Benzamide: The final step involves coupling the functionalized quinoline with 4-methoxyphenyl-3-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline and benzamide rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The quinoline core is known for its biological activity, and modifications can enhance its efficacy and selectivity.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for applications requiring stability and specific reactivity.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
